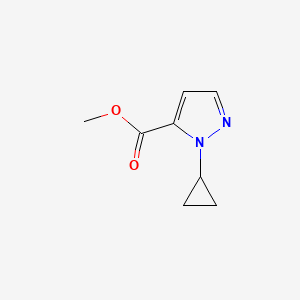

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is systematically named according to the rules established by the International Union of Pure and Applied Chemistry. The parent heterocycle is pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are assigned positions based on the lowest possible numbering scheme. The cyclopropyl group is attached to the nitrogen at position 1, while the methyl ester moiety is located at position 5. This nomenclature ensures unambiguous identification of the compound’s structure.

The Chemical Abstracts Service registry number for this compound is 1506741-26-9 , a unique identifier that distinguishes it from other chemical entities in global databases. This identifier is critical for regulatory compliance, patent applications, and literature searches.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES Code | O=C(C1=CC=NN1C2CC2)OC |

The SMILES code encodes the connectivity of atoms: the pyrazole ring (positions 1–5), cyclopropyl substituent (C2CC2), and methyl ester group (COOCH₃).

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-cyclopropylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-5-9-10(7)6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

QLJPTMPMYPJSLH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=NN1C2CC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate typically involves:

- Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or equivalent precursors.

- Introduction of the cyclopropyl substituent at the nitrogen atom.

- Esterification or direct formation of the methyl ester at the 5-position.

This approach is supported by analogous syntheses of related pyrazole carboxylates, where cyclopropyl hydrazine reacts with β-ketoesters such as ethyl acetoacetate, followed by cyclization and oxidation/carboxylation steps to yield the target ester.

Detailed Preparation via Magnesium-Organic Base Mediated Carbonylation (Patent CN103958496A)

A highly efficient and selective method involves:

Deprotonation Step

The starting pyrazole precursor (formula II) is deprotonated using a magnesium-organic base (Grignard reagent) that contains a carbon-magnesium bond. This step generates a reactive magnesium intermediate at the pyrazole nitrogen.Carbonylation Step

The magnesium intermediate is then reacted with carbon dioxide or a carbon dioxide equivalent to introduce the carboxylate group at the 5-position, forming the this compound (formula I-A).Optional Conversion to Acyl Chloride

The carboxylate intermediate can be further converted into the corresponding acyl chloride (formula I) using chlorinating agents, facilitating subsequent derivatization.

- High selectivity and yield under mild conditions.

- Avoidance of intermediate purification steps, reducing time and resource consumption.

- Scalability and safety for industrial applications.

- Use of inexpensive Grignard reagents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Magnesium-organic base (Grignard reagent) | Deprotonation of pyrazole precursor |

| 2 | Carbon dioxide or equivalent | Carboxylation to form methyl ester |

| 3 | Chlorinating agent (optional) | Conversion to acyl chloride intermediate |

This method is described in detail in patent CN103958496A and is considered state-of-the-art for preparing N-substituted pyrazole-5-carboxylates.

Cyclization of Cyclopropyl Hydrazine with β-Ketoesters

Another common synthetic route involves:

- Reacting cyclopropyl hydrazine with ethyl acetoacetate or methyl acetoacetate.

- Cyclization under controlled temperature and pH to form the pyrazole ring.

- Subsequent oxidation or esterification to yield the methyl ester derivative.

This method is widely used in laboratory and industrial settings for related pyrazole carboxylic acids and esters.

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Cyclopropyl hydrazine + β-ketoester | Controlled temperature, acidic/basic medium |

| Oxidation/Carboxylation | Mild oxidants or CO2 introduction | Formation of carboxylate or acid group |

| Esterification | Methanol, acid catalyst | Formation of methyl ester |

Industrial Scale Considerations

Industrial production often employs:

- Batch or continuous flow reactors for better control and scalability.

- Automated systems to optimize temperature, pressure, and pH.

- Purification by crystallization or solvent evaporation to achieve high purity.

These methods ensure high yield, reproducibility, and cost-effectiveness.

Analytical and Process Optimization Data

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Temperature | 0–25 °C (deprotonation and carbonylation) | Mild conditions favor selectivity |

| Reagents | Grignard reagent (e.g., methylmagnesium bromide) | Inexpensive, effective base |

| Carbonylation agent | CO2 or equivalents | Readily available, green reagent |

| Yield | Up to 90–95% (reported in patents) | High efficiency |

| Purity | >95% after crystallization | Suitable for pharmaceutical use |

| Reaction time | 1–3 hours | Efficient process |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 3-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated pyrazoles.

Scientific Research Applications

Research indicates that methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate exhibits several biological activities, making it a candidate for therapeutic applications:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could lead to new therapeutic pathways.

- Receptor Binding : Interaction studies have focused on its binding affinity to various biological targets, indicating its role in drug development.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which are crucial for treating various inflammatory conditions.

- Antimicrobial Activity : There is emerging evidence supporting its potential antimicrobial properties, making it relevant in the development of new antimicrobial agents .

Case Studies

- Enzyme Inhibition Study : A study published in the Journal of Heterocyclic Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential for therapeutic uses in metabolic disorders .

- Receptor Interaction Analysis : Research conducted at the Institute of Cancer Research investigated the binding interactions of this compound with cancer-related receptors. The findings revealed promising binding affinities that could lead to novel cancer therapies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Synthetic Pathways : It is utilized in the synthesis of other pyrazole derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities.

- Functional Group Transformations : The compound can undergo various functional group transformations that enhance its utility in synthesizing complex organic molecules .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyrazole ring can interact with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death.

Comparison with Similar Compounds

a) Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7)

- Structure : Differs in the ester group (ethyl vs. methyl) and substitution pattern (3-cyclopropyl vs. 1-cyclopropyl).

- Properties :

- Applications : Ethyl esters are often used to improve bioavailability in prodrug designs. The 3-cyclopropyl substitution may alter hydrogen-bonding networks in crystal structures compared to the 1-cyclopropyl isomer .

b) Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate (CAS 1005586-13-9)

- Structure : Replaces the cyclopropyl group with a tetrafluoropropyl chain.

- Properties :

- Applications : Fluorinated analogs are common in agrochemicals and pharmaceuticals for their environmental persistence and enhanced binding to hydrophobic targets.

c) Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0)

- Structure : Methoxy substituent at the 5-position and methyl group at the 1-position.

- Properties :

- Applications : Methoxy groups are often employed to modulate electronic effects in bioactive molecules, influencing receptor binding affinity .

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

Biological Activity

Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 166.18 g/mol. The compound features a cyclopropyl group attached to a pyrazole ring, which contributes to its distinct chemical and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, suggesting a potential role in therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in infectious disease contexts.

- Anti-inflammatory Effects : There is evidence supporting its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve its interaction with various molecular targets:

- Binding Affinity : The compound can bind to specific receptors or enzymes, modulating their activity. The cyclopropyl moiety and the carboxylic acid group are critical for this binding affinity.

- Biochemical Pathways : It has been shown to influence multiple biochemical pathways, potentially leading to diverse biological outcomes such as anti-inflammatory and antimicrobial responses .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 5-Methyl-2H-pyrazole-3-carboxylic acid | Methyl group on pyrazole | Antimicrobial activity |

| 3-Cyclopropyl-1-methylpyrazole-5-carboxylic acid | Cyclopropyl substitution | Enzyme inhibition |

| Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | Brominated pyridine derivative | Enhanced binding affinity |

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

- Enzyme Inhibition Study : A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition against certain kinases involved in cancer progression. This suggests a potential application in oncology .

- Antimicrobial Evaluation : In vitro tests indicated that this compound exhibited substantial antimicrobial activity against various bacterial strains, highlighting its therapeutic potential in treating infections .

- Anti-inflammatory Research : Another study explored the anti-inflammatory properties of this compound in animal models, revealing a reduction in inflammatory markers and suggesting mechanisms involving cytokine modulation .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 1-cyclopropyl-1H-pyrazole-5-carboxylate, and how can reaction parameters be optimized?

A standard approach involves cyclocondensation reactions. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., cyclopropyl hydrazine) to form pyrazole intermediates, followed by esterification . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield. Monitoring reaction progress via TLC or HPLC is critical to identify byproducts and optimize purification steps .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation of this compound?

- NMR Spectroscopy : and NMR can confirm substituent positions (e.g., cyclopropyl and methyl ester groups). For instance, the cyclopropyl protons typically appear as multiplets in the δ 1.0–2.0 ppm range, while pyrazole ring protons resonate between δ 6.0–8.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- FTIR : Confirms functional groups like ester carbonyl (C=O stretch at ~1700 cm) and pyrazole ring vibrations .

- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and Mercury CSD elucidate the crystal packing and hydrogen-bonding networks of this compound?

- SHELXL : Refinement of X-ray diffraction data using SHELXL allows precise determination of bond lengths, angles, and thermal parameters. For pyrazole derivatives, the cyclopropyl group’s torsional angles and planarity of the ester moiety can be analyzed .

- Mercury CSD : Visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds between ester carbonyl and adjacent molecules). Graph-set analysis (e.g., motifs) identifies recurring hydrogen-bonding patterns, critical for understanding supramolecular assembly .

Q. What strategies resolve contradictions in reported hydrogen-bonding motifs for pyrazole carboxylates?

- Comparative Analysis : Cross-reference crystallographic data from the Cambridge Structural Database (CSD) for analogous compounds (e.g., Ethyl 1-cyclohexyl-5-phenylpyrazole-4-carboxylate ).

- Computational Modeling : Density Functional Theory (DFT) calculates interaction energies to validate observed vs. theoretical hydrogen-bond strengths. For example, C–H···O interactions in Methyl 1-cyclopropyl derivatives may exhibit weaker energies (~2–5 kcal/mol) compared to O–H···O bonds .

- Variable-Temperature Studies : Monitor thermal expansion of crystal lattices to assess dynamic hydrogen-bond behavior .

Q. How can researchers mitigate reactivity discrepancies of the cyclopropyl group in nucleophilic environments?

- Steric and Electronic Analysis : The cyclopropyl ring’s strain and electron-withdrawing ester group may alter reactivity. Conduct kinetic studies under varying pH and solvent conditions (e.g., polar aprotic vs. protic solvents) to probe nucleophilic attack pathways.

- Isotopic Labeling : Use -labeled cyclopropyl groups in NMR experiments to track bond cleavage or rearrangement during reactions .

- Controlled Hydrolysis : Compare ester hydrolysis rates (e.g., in acidic vs. basic conditions) to assess the cyclopropyl group’s influence on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.